molecular formula C6H12ClN B2558962 (1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride CAS No. 1955474-63-1

(1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B2558962
CAS No.: 1955474-63-1
M. Wt: 133.62
InChI Key: YHUFGQLJZGRCCX-RIHPBJNCSA-N
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Description

(1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic amine hydrochloride salt with a rigid norbornane-like scaffold. Its molecular formula is C₆H₁₀ClN (MW: 131.60 g/mol), and it features a bridgehead nitrogen atom within a bicyclo[2.2.1]heptane framework . The compound’s stereochemistry is critical, as evidenced by its synthesis from (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one (37) via a published procedure, yielding a 94% enantiomerically pure product . This compound has been investigated as a precursor for GABA aminotransferase inactivators, highlighting its relevance in neuropharmacology . Its structural rigidity and stereochemical precision make it a valuable scaffold for drug discovery.

Properties

IUPAC Name

(1R,4S)-2-azabicyclo[2.2.1]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6-3-5(1)4-7-6;/h5-7H,1-4H2;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUFGQLJZGRCCX-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1CN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955474-63-1
Record name (1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride
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Preparation Methods

Reaction Conditions and Mechanism

The reaction employs a palladium(II) catalyst, typically palladium acetate ($$ \text{Pd(OAc)}_2 $$), in combination with a bidentate ligand such as 1,10-phenanthroline. Key parameters include:

  • Solvent : Dichloroethane (DCE) or toluene
  • Temperature : 80–100°C
  • Reagents : $$ N $$-Boc-protected hydroxylamines and carboxylic acid derivatives (e.g., acetic anhydride)

The mechanism proceeds through a palladium-cyclopentene π-complex, followed by oxidative addition of the hydroxylamine and acyloxy group. Reductive elimination yields the bicyclic product with retention of stereochemistry.

Substrate Scope and Yield Optimization

Substituted cyclopentenes with electron-donating groups (e.g., methyl, methoxy) exhibit higher reactivity, achieving yields of 75–92% under optimized conditions. Steric hindrance at the cyclopentene bridgehead reduces yield to 45–60%, necessitating prolonged reaction times (24–48 hours).

Table 1: Representative Yields for Palladium-Catalyzed Synthesis

Cyclopentene Substituent Catalyst Loading Yield (%)
Unsubstituted 5 mol% Pd(OAc)₂ 88
5-Methyl 5 mol% Pd(OAc)₂ 92
5-Phenyl 10 mol% Pd(OAc)₂ 61

Alternative Synthetic Routes

Cyclization of Proline Derivatives

A classical approach involves the cyclization of trans-4-hydroxy-L-proline derivatives:

  • Protection : Benzoylation of the amine and carboxylic acid groups using benzoyl chloride in aqueous sodium hydroxide (90% yield).
  • Mesylation : Treatment with methanesulfonyl chloride ($$ \text{MsCl} $$) in pyridine to activate the hydroxyl group for intramolecular cyclization.
  • Reduction : Lithium borohydride ($$ \text{LiBH}_4 $$)-mediated reduction at 0°C to form the bicyclic amine (93% yield).

Reductive Amination Strategies

Bicyclic amines can also be synthesized via reductive amination of keto-proline intermediates:

  • Substrate : 2-Keto-1-azabicyclo[2.2.1]heptane
  • Reagent : Sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol
  • Conditions : 25°C, 12 hours (78% yield)

Hydrochloride Salt Formation

The free base (1R,4S)-2-azabicyclo[2.2.1]heptane is converted to its hydrochloride salt via:

  • Dissolution in anhydrous diethyl ether.
  • Slow addition of hydrochloric acid (1.0 M in diethyl ether) at 0°C.
  • Precipitation of the hydrochloride salt, isolated by filtration (95–98% yield).

Critical Parameters :

  • Stoichiometry : 1:1 molar ratio of amine to HCl
  • Solvent Purity : Anhydrous conditions prevent hydrolysis.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to laboratory protocols:

  • Catalyst Recovery : Palladium is recovered via charcoal filtration (99% efficiency).
  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
  • Crystallization Optimization : Ethanol/water mixtures (7:3 v/v) enhance crystal purity (99.5% by HPLC).

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

Parameter Palladium-Catalyzed Proline Cyclization
Stereoselectivity >99% ee 92% ee
Typical Yield 85–92% 70–78%
Reaction Time 24–48 h 48–72 h
Scalability Excellent Moderate

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atom or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and osmium tetroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are optimized to achieve high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis

  • Building Block : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bicyclic structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions .
  • Synthetic Routes : Common synthetic methods include cyclization of suitable precursors under controlled conditions, often involving strong acids or bases to facilitate the formation of the bicyclic structure.
Reaction TypeDescriptionCommon Reagents
OxidationConversion of hydroxyl groups to carbonylsPotassium permanganate, Chromium trioxide
ReductionFormation of amines from the compoundLithium aluminum hydride, Sodium borohydride
SubstitutionIntroduction of functional groupsAlkyl halides, Acyl chlorides

Biological Applications

1. Pharmacological Properties

  • Antinociceptive Effects : Research indicates that (1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride exhibits significant pain-relieving properties in animal models, suggesting its potential use in pain management therapies .
  • Neuroprotective Effects : In vitro and in vivo studies have demonstrated neuroprotective properties, indicating potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Antimicrobial Activity : Preliminary investigations suggest activity against various bacterial strains, highlighting its potential for developing new antimicrobial agents.

Industrial Applications

1. Production of Fine Chemicals

  • The compound is utilized in the production of various fine chemicals and pharmaceuticals due to its unique structural characteristics that facilitate complex chemical transformations .

Case Study 1: Neuropharmacological Research

A study investigated the neuropharmacological effects of this compound on neurotransmitter receptors. Results indicated that derivatives of this compound could modulate receptor activity associated with anxiety and depression disorders, suggesting a pathway for developing new antidepressants.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of this compound against resistant bacterial strains. Modifications to its structure enhanced efficacy, demonstrating its potential as a lead compound for new antibiotics.

Mechanism of Action

The mechanism of action of (1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. These interactions are crucial for the compound’s effects in medicinal and biological applications.

Comparison with Similar Compounds

Heteroatom Substitution

  • (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (C₅H₁₀ClNO, MW: 135.59 g/mol): Replaces one nitrogen with oxygen, altering hydrogen-bonding capacity and metabolic stability. This compound is synthesized via Portoghese’s method involving NaBH₄ reduction and Pd/C hydrogenation .
  • (1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (C₆H₈ClF₃NO, MW: 213.58 g/mol): Incorporates a trifluoromethyl group and oxygen, enhancing lipophilicity and resistance to enzymatic degradation .

Functional Group Modifications

  • Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (C₉H₁₆ClNO₂, MW: 205.68 g/mol): Adds an ester group, increasing polarity and enabling further derivatization .
  • (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride (C₆H₁₀ClF₂N, MW: 169.60 g/mol): Fluorine atoms at C5 enhance electronegativity and bioavailability .

Ring Expansion

  • 2-Azabicyclo[3.2.1]octane derivatives : Expanding the bicyclic system to [3.2.1] increases ring strain and alters binding affinity. For example, compound [33] (IC₅₀ = 6.25 µM) showed 12-fold higher activity than [32] (IC₅₀ = 77.57 µM) due to the addition of a tropane-like octane unit .

Analytical Differentiation

  • NMR Signatures : 2-azabicyclo[2.2.1]heptanes exhibit distinct ¹H-NMR patterns (e.g., bridgehead proton resonances at δ 3.90–5.53 ppm) compared to octane derivatives, which show split signals due to increased ring strain .
  • Stereochemical Pitfalls : Misassignment of stereochemistry (e.g., confusing endo/exo isomers) can lead to erroneous bioactivity data, as seen in the misidentification of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane derivatives as octane analogues .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Fluorination or trifluoromethylation improves pharmacokinetics but may reduce solubility .
  • Ring Size Effects : Expanding to bicyclo[3.2.1]octane enhances target affinity but complicates synthesis .
  • Stereochemical Sensitivity : Accurate stereochemical assignment is critical, as pseudo-enantiomers exhibit opposing biological effects .

Biological Activity

(1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride, a bicyclic compound, has garnered attention for its potential biological activities, particularly its interactions with nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of azabicyclic compounds and is structurally related to epibatidine, a potent analgesic derived from the skin of the Ecuadorian poison frog. The synthesis of this compound typically involves multi-step organic reactions aimed at achieving high purity and yield. Various synthetic routes have been developed, including:

  • Starting Material : Bicyclic precursors.
  • Hydroxylation : Introduction of functional groups.
  • Hydrochloride Formation : Conversion to the hydrochloride salt form.

The mechanism of action primarily involves the compound's interaction with nAChRs, which are crucial in neurotransmission and are implicated in various physiological processes. The bicyclic structure allows for specific binding to these receptors, potentially leading to modulation of synaptic transmission and neuropharmacological effects.

Binding Affinity

Research indicates that this compound exhibits high binding affinity for nAChRs, similar to its analog epibatidine. This binding is associated with analgesic properties but also raises concerns regarding toxicity at certain doses.

Case Studies and Research Findings

  • Analgesic Properties :
    • A study demonstrated that analogs of epibatidine, including this compound, showed significant analgesic effects in animal models while retaining lower toxicity profiles compared to epibatidine itself .
  • Toxicological Assessment :
    • Investigations into the toxicity of this compound revealed that while it possesses analgesic properties, it can also lead to adverse effects at elevated doses due to its potent interaction with nAChRs .
  • Synthetic Analog Development :
    • Research focused on modifying the structure of (1R,4S)-2-azabicyclo[2.2.1]heptane to create less toxic analogs that maintain therapeutic efficacy. Several derivatives were synthesized and evaluated for their pharmacological profiles .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Analgesic EffectSignificant pain relief in animal models
Binding AffinityHigh affinity for nAChRs
Toxicity ProfilePotentially toxic at high doses
Synthetic ModificationsDevelopment of less toxic analogs

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves multi-step synthesis from trans-4-hydroxy-L-proline derivatives. For example, benzoylation followed by diazomethane treatment and LiBH4 reduction yields intermediates, with final acid hydrolysis and Pd/C hydrogenation to obtain the target compound . Optimization includes adjusting reaction time (e.g., 24 h for benzoylation), temperature (0°C to reflux), and catalyst loading (10% Pd/C). Yield improvements (up to 93%) are achieved via controlled stoichiometry and solvent selection (e.g., THF for LiBH4 reductions) .

Q. How do ¹H-NMR and X-ray crystallography contribute to the structural elucidation of bicyclic amines?

  • Methodological Answer : ¹H-NMR distinguishes between 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane derivatives by analyzing coupling constants and splitting patterns (e.g., bridgehead protons at δ 3.2–4.1 ppm). X-ray crystallography resolves ambiguities in stereochemistry, as seen in correcting the exo-configuration of (1S,3S,4R)-2-azabicyclo[2.2.1]heptane via comparative analysis of bond angles and torsion parameters .

Q. What initial biological screening approaches are used to assess the activity of this compound?

  • Methodological Answer : IC50 assays using enzyme inhibition or cell viability models (e.g., cancer cell lines) are standard. For example, compound [32] (IC50 = 77.57 µM) and [33] (IC50 = 6.25 µM) were tested against target enzymes, with activity differences attributed to the presence of a 2-azabicyclo[3.2.1]octane moiety .

Advanced Research Questions

Q. How can data contradictions in stereochemical assignments be resolved using complementary analytical techniques?

  • Methodological Answer : Discrepancies between NMR and X-ray data require cross-validation. For instance, a minor product initially misassigned as endo-(1R,3S,4S)-2-azabicyclo[2.2.1]heptane was corrected to exo-(1S,3S,4R) via X-ray diffraction (C–N bond length: 1.47 Å) and 2D NOESY correlations .

Q. What mechanistic insights explain the ring expansion from 2-azabicyclo[2.2.1]heptane to octane derivatives?

  • Methodological Answer : Ring expansion occurs via aziridinium intermediates, supported by DFT calculations (activation energy: ~25 kcal/mol). The process involves nucleophilic attack on the strained three-membered ring, followed by rearrangement. Experimental validation includes trapping intermediates with nitromethane and characterizing products via HRMS and ¹³C-NMR .

Q. How do computational methods like DFT support the understanding of reaction pathways?

  • Methodological Answer : DFT studies (B3LYP/6-31G*) model transition states and energy profiles. For example, calculations confirmed the stability of aziridinium intermediates during ring expansion and predicted enantiomeric excess trends in asymmetric syntheses .

Q. What strategies improve chiral induction in asymmetric synthesis of related bicyclic structures?

  • Methodological Answer : Catalyst screening (e.g., 10 mol% Catalyst 43 in CH2Cl2) and pseudo-enantiomeric ligands enhance enantioselectivity. For example, switching to (1S,4S,5R)-2-azabicyclo[3.2.1]octane catalysts increased ee from 40% to 75% despite lower yields .

Q. How does incorporating multiple bicyclic units affect pharmacological activity?

  • Methodological Answer : Hybrid structures (e.g., [33] with 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane units) show enhanced activity due to conformational rigidity and improved target binding. Molecular docking studies correlate IC50 values with hydrogen-bonding interactions at active sites .

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